8-(4-(4-bromobenzyl)piperazin-1-yl)-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione
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Overview
Description
8-(4-(4-bromobenzyl)piperazin-1-yl)-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by the presence of a bromobenzyl group attached to a piperazine ring, which is further connected to a purine core. The compound’s unique structure makes it of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-(4-bromobenzyl)piperazin-1-yl)-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione typically involves multiple steps:
Formation of the Bromobenzyl Piperazine Intermediate: This step involves the reaction of 4-bromobenzyl chloride with piperazine under basic conditions to form the bromobenzyl piperazine intermediate.
Attachment to the Purine Core: The intermediate is then reacted with a purine derivative, such as 3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione, under appropriate conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and pentyl groups.
Reduction: Reduction reactions can occur at the bromobenzyl group, potentially converting the bromine atom to a hydrogen atom.
Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: The major product would be the dehalogenated compound.
Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
8-(4-(4-bromobenzyl)piperazin-1-yl)-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-(4-(4-bromobenzyl)piperazin-1-yl)-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzyl group may facilitate binding to hydrophobic pockets, while the purine core can interact with nucleotide-binding sites. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
8-(4-(4-chlorobenzyl)piperazin-1-yl)-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione: Similar structure but with a chlorine atom instead of bromine.
8-(4-(4-fluorobenzyl)piperazin-1-yl)-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione: Contains a fluorine atom in place of bromine.
8-(4-(4-methylbenzyl)piperazin-1-yl)-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione: Features a methyl group instead of bromine.
Uniqueness
The presence of the bromine atom in 8-(4-(4-bromobenzyl)piperazin-1-yl)-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione imparts unique chemical properties, such as increased reactivity in substitution reactions and potential for specific biological interactions. This makes it distinct from its analogs with different halogen or alkyl substitutions.
Properties
IUPAC Name |
8-[4-[(4-bromophenyl)methyl]piperazin-1-yl]-3-methyl-7-pentylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29BrN6O2/c1-3-4-5-10-29-18-19(26(2)22(31)25-20(18)30)24-21(29)28-13-11-27(12-14-28)15-16-6-8-17(23)9-7-16/h6-9H,3-5,10-15H2,1-2H3,(H,25,30,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWGDUUYDGSHVGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C2=C(N=C1N3CCN(CC3)CC4=CC=C(C=C4)Br)N(C(=O)NC2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29BrN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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